molecular formula C21H18N2O3S B3738171 N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide

Cat. No. B3738171
M. Wt: 378.4 g/mol
InChI Key: NMPFCKYAHMXDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, which is a heterocyclic ring containing nitrogen and oxygen atoms, attached to a benzenesulfonamide group. The presence of these functional groups could influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and benzenesulfonamide groups could impact its solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzoxazole derivatives exhibit biological activity and are used in medicinal chemistry. They may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect .

Safety and Hazards

As with any chemical compound, handling “N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

Benzoxazole derivatives are a focus of ongoing research due to their diverse biological activities. Future research could explore the potential uses of “N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide” in various fields, including medicinal chemistry .

properties

IUPAC Name

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-2-15-8-10-16(11-9-15)21-22-19-14-17(12-13-20(19)26-21)23-27(24,25)18-6-4-3-5-7-18/h3-14,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPFCKYAHMXDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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